2-Chloro-4-fluoro-3-methoxybenzoic acid
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Overview
Description
2-Chloro-4-fluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClFO3 and a molecular weight of 204.58 g/mol . It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and methoxy substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
The synthesis of 2-Chloro-4-fluoro-3-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluoroaniline and 3-methoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-4-fluoro-3-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
2-Chloro-4-fluoro-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-3-methoxybenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
2-Chloro-4-fluoro-3-methoxybenzoic acid can be compared with other similar compounds:
Similar Compounds: Examples include 2-Chloro-6-fluoro-3-methoxybenzoic acid and 4-Chloro-2-fluoro-3-methoxybenzoic acid.
Properties
IUPAC Name |
2-chloro-4-fluoro-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGGQKCTBJTDAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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